1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one
Description
Properties
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)6(11)2-3-8-7/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDSLGMLCFSPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves the condensation of a pyrazolone derivative with 2-pyrone compounds, leading to the formation of pyrazolopyridinone frameworks. The process is typically carried out under reflux conditions in suitable solvents such as butanol, with reaction times spanning several days.
Reaction Pathway and Conditions
- Reactants: 3-Amino-1-phenylpyrazolin-5-one and 2-pyrone derivatives (e.g., 4-hydroxy-6-methylpyran-2-one)
- Solvent: Butanol (preferred for higher boiling point)
- Temperature: Reflux
- Duration: Approximately 3 days
Reaction Mechanism
The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the pyrone ring, followed by cyclization and dehydration to yield the heterocyclic core. Two possible pathways are:
- Attack at the C4 position of pyrone leading to pyrazolopyrimidinone derivatives.
- Attack at the C6 position, resulting in 4,7-dihydropyrazolo[1,5-a]pyrimidin-2(1H)-one.
Research Findings
- The condensation yields vary depending on the solvent, with the highest yield (~49%) in butanol.
- Spectroscopic analysis (IR, NMR, Mass Spectrometry) confirms the formation of the heterocyclic compounds.
- 2D NMR techniques (HMQC, HMBC) are employed for definitive structural elucidation, especially for isomeric products.
Data Table: Synthesis Conditions and Yields
| Entry | Solvent | Temperature | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Methanol | Reflux | 4 days | 11 | Lower yield, less suitable |
| 2 | Ethanol | Reflux | 4 days | 18 | Moderate yield |
| 3 | Butanol | Reflux | 3 days | 49 | Optimal solvent and conditions |
Synthesis Using Alkylation of Pyrazolopyridinone Intermediates
Method Overview
This method involves the alkylation of pre-formed pyrazolopyridinone compounds at specific positions, primarily N-1, using alkyl halides such as allyl bromide or methyl iodide.
Reaction Conditions
- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
- Solvent: Tetrahydrofuran (THF) or other polar aprotic solvents
- Temperature: Reflux or room temperature depending on the alkylating agent
- Duration: 4-24 hours
Key Findings
- Alkylation with allyl bromide yields N-allyl derivatives with moderate to good yields (~60%).
- Methylation with iodomethane can lead to secondary products due to tautomerism and O-methylation, with yields around 47% for the desired product.
- Introduction of a linker (e.g., dibromoethane) allows further functionalization, such as incorporation of bicyclic structures like pyridodiazepines, with yields up to 60%.
Data Table: Alkylation Conditions and Yields
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Allyl bromide | NaH | THF | Reflux | 60 | Good yield |
| Iodomethane | Triethylamine | Room temp | 47 | Secondary product formation | |
| Dibromoethane | NaH | Acetonitrile | Reflux | 60 | Bicyclic derivative |
Synthesis of Pyrazolo[3,4-b]pyridine via Reaction of Pyrazolone with Ethyl Isodehydracetate
Method Overview
This route involves the condensation of pyrazolone derivatives with ethyl isodehydracetate, followed by cyclization under reflux conditions in alcohol solvents.
Reaction Conditions
- Solvent: Butanol (preferred for higher yields)
- Temperature: Reflux
- Duration: 4 days
Results
- The optimal yield (~49%) was achieved in butanol, demonstrating the importance of solvent choice.
- The process allows for the efficient synthesis of the core heterocyclic structure.
Summary of Research Findings and Structural Confirmation
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Structural Confirmation |
|---|---|---|---|---|---|
| Condensation with 2-pyrone | 3-Amino-1-phenylpyrazolin-5-one + 2-pyrone derivatives | Butanol | 3 days | Up to 49% | IR, NMR, Mass Spec, 2D NMR |
| Alkylation | Pyrazolopyridinone + alkyl halides | THF or acetonitrile | 4-24 hrs | 47-60% | NMR, Mass Spec |
| Cyclization with ethyl isodehydracetate | Pyrazolone derivatives | Butanol | 4 days | 49% | IR, NMR, Mass Spec |
Chemical Reactions Analysis
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
MPyP serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it and create derivatives that may possess enhanced properties or functionalities. For instance, it can be used in the development of new catalysts or ligands for metal complexes.
Biology
In biological research, MPyP has shown potential as a bioactive molecule . Studies indicate that it may interact with various biological targets, leading to significant effects on cellular processes. Its applications include:
- Drug Discovery : MPyP is being investigated for its potential as a lead compound in developing new therapeutics for diseases such as cancer and inflammation.
- Enzyme Inhibition : Research has demonstrated that MPyP can inhibit specific enzymes involved in disease pathways, making it a candidate for further pharmacological studies.
Medicine
The medicinal properties of MPyP are under exploration for various therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies suggest that MPyP may exhibit anti-inflammatory effects by modulating immune responses.
- Anticancer Properties : There is growing interest in the compound's potential to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of MPyP derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to cell death through apoptosis pathways. This study highlights the potential of MPyP as a scaffold for developing new anticancer agents.
Case Study 2: Enzyme Inhibition
In another research article, MPyP was tested for its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The findings revealed that MPyP could effectively reduce COX activity, suggesting its utility in developing non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications
MPyP is also making strides in industrial applications:
- Material Science : The compound is being explored for its potential use in creating new materials with specific properties such as conductivity or fluorescence.
- Agricultural Chemicals : Investigations into the use of MPyP derivatives as agrochemicals are ongoing, aiming to enhance crop protection strategies.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Cyclization Pathways
- 1-Methyl vs. 1-Phenyl Derivatives :
Substitution at the 1-position of the pyrazole ring significantly alters cyclization outcomes. For example, 1-phenylpyrazolo[3,4-b]pyridin-4-one (synthesized via FVP of 3b) achieves a 95% yield, comparable to the 1-methyl derivative. However, bulkier substituents like phenyl may influence solubility or steric interactions in downstream applications . - 6-Methyl Derivatives :
Enamine Ltd. offers 6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride , where the additional methyl group at position 6 increases molecular weight (C₈H₁₀ClN₃O) and likely modifies polarity and solubility .
Functional Group Modifications
- 5-Cyano and Aryl Substituents: Compounds like 4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one () incorporate electron-withdrawing cyano groups and aryl rings.
- Halogenated Derivatives: A derivative from , ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-chlorophenyl)-6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylate, introduces chloro and trifluoromethyl groups.
Ring System Variations
- Pyrazolo[3,4-d]pyrimidinone vs. Pyridinone: European patents (–9) describe 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with fused pyrimidinone rings. These compounds exhibit expanded aromatic systems, which could improve thermal stability or alter electronic properties compared to the pyridinone core .
- Explosive Applications: 7H-Pyrazolo[3,4-d]triazine-2-oxides () demonstrate that nitrogen-rich analogues of pyrazolopyridinones have utility as explosives, diverging from the pharmaceutical focus of other derivatives .
Data Tables
Table 2: Commercial Availability and Pricing
Key Research Findings
- Synthetic Efficiency : The 1-methyl derivative’s high yield (92%) via FVP outperforms multi-step ionic liquid syntheses for analogues ( vs. 2) .
- Biological Relevance: Substitutions at position 5 (e.g., cyano) or fused pyrimidinones (–9) are common in kinase inhibitors, whereas the 1-methyl derivative may serve as a scaffold for further functionalization .
- Thermal Stability : Nitrogen-rich derivatives (e.g., triazine oxides) exhibit explosive properties, highlighting the impact of ring system modifications on application .
Biological Activity
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and anticancer properties. The following sections will discuss its biological activity, mechanisms of action, relevant case studies, and comparisons with related compounds.
- Molecular Formula : C7H7N3O
- Molecular Weight : 149.15 g/mol
- IUPAC Name : 1-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
- CAS Number : 54738-76-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions often lead to the modulation of critical biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can act on receptors that mediate cellular responses to stress and inflammation.
Biological Activities
This compound exhibits several notable biological activities:
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant anticancer properties. For instance:
- In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study reported an IC50 value of 19 μM against certain leukemia cell lines, suggesting potent activity in hypoxic conditions typical of tumor microenvironments .
Anti-inflammatory Effects
Research has highlighted its potential as an anti-inflammatory agent:
- The compound was effective in reducing pro-inflammatory cytokines in cell culture models.
- Animal studies demonstrated reduced inflammation markers in models of acute and chronic inflammation .
Antiviral Properties
There is emerging evidence supporting the antiviral activity of this compound:
- In a study evaluating various derivatives for antiviral effects, certain pyrazolopyridine derivatives exhibited significant activity against herpes simplex virus (HSV) and hepatitis A virus (HAV) .
Case Studies and Research Findings
Comparison with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other compounds in the pyrazolopyridine family:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one, and how are reaction conditions optimized for yield and purity?
- Methodology : Two primary approaches are documented:
- Flash Vacuum Pyrolysis (FVP) : Pyrazolylaminomethylene derivatives of Meldrum’s acid are pyrolyzed at 600°C under low pressure (0.03 Torr), yielding the target compound with >90% efficiency. This method avoids competing cyclization pathways by blocking the 1-position of the pyrazole ring, directing cyclization to adjacent carbons .
- Solution-Phase Synthesis : Ethyl 2-chloroacetate reacts with thiourea derivatives in ethanol, followed by recrystallization to isolate products. Optimization includes solvent selection (ethanol for polarity control) and temperature gradients to enhance crystallinity and purity .
- Yield Optimization : Adjusting pyrolysis duration (FVP) or stoichiometric ratios (solution-phase) improves yield. Purity is confirmed via elemental analysis and spectroscopic characterization .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Analytical Workflow :
IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the pyridinone ring) .
NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~3.0 ppm) and carbon frameworks .
Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 177.1) and fragmentation patterns .
Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/O percentages .
Q. What initial biological screening approaches are recommended for evaluating the bioactivity of this compound?
- Screening Protocols :
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition .
- In Silico Docking : Predict binding affinity to target proteins (e.g., cyclin-dependent kinases) using AutoDock Vina .
Advanced Research Questions
Q. How does flash vacuum pyrolysis (FVP) influence the cyclization pathway to form this compound, and what mechanistic insights support this process?
- Mechanistic Analysis :
- FVP induces thermal cleavage of Meldrum’s acid derivatives, generating reactive intermediates (e.g., ketenes) that undergo [3+2] cyclization. Blocking the pyrazole’s 1-position via methyl substitution prevents alternative ring formation, directing regioselectivity to the pyridinone core .
- Computational studies (DFT) suggest transition-state stabilization through intramolecular hydrogen bonding between the pyrazole NH and carbonyl oxygen .
Q. What strategies are employed to resolve contradictions in biological activity data across different pyrazolo[3,4-b]pyridin-4-one derivatives?
- Data Reconciliation :
- SAR Studies : Compare substituent effects (e.g., thiophene vs. phenyl groups at position 4) on bioactivity. Derivatives with electron-withdrawing groups show enhanced kinase inhibition .
- Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cellular) to distinguish artifacts (e.g., assay interference) from true activity .
- Dose-Response Refinement : Use Hill slope analysis to identify non-specific cytotoxicity in high-throughput screens .
Q. How can green chemistry approaches, such as meglumine-catalyzed multicomponent reactions, be adapted for synthesizing novel derivatives?
- Sustainable Synthesis :
- Catalytic Systems : Meglumine (a non-toxic, biodegradable catalyst) enables one-pot assembly of pyrazolo[3,4-b]pyridines via condensation of aldehydes, malononitrile, and hydrazines in ethanol/water (1:1) under reflux .
- Microwave Assistance : Reduces reaction time (30 min vs. 24 hr) and improves yields (85–92%) by enhancing thermal efficiency .
- Magnetic Catalysts : Fe₃O₄@CoII nanocomposites enable solvent-free synthesis with easy recovery (98% recyclability) and reduced waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
